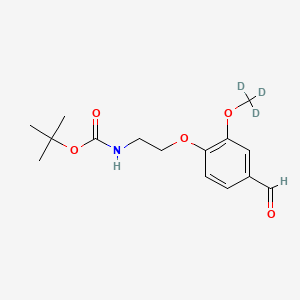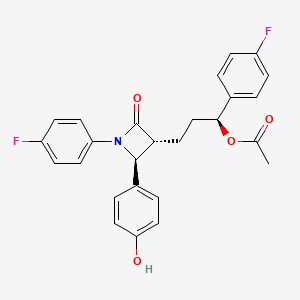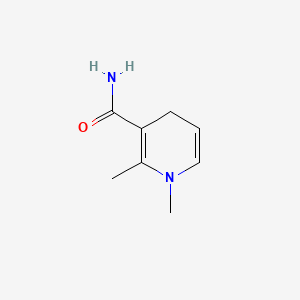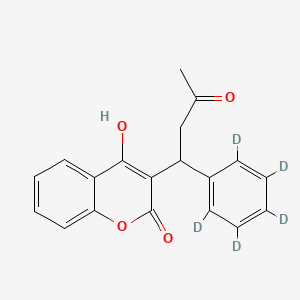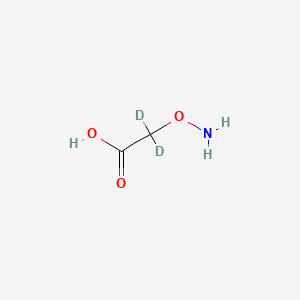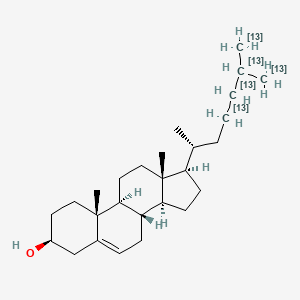
菲索司的明-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physostigmine-d3 is the deuterium labeled Physostigmine . It is a reversible acetylcholinesterase (AChE) inhibitor . Physostigmine can cross the blood-brain barrier and stimulate central cholinergic neurotransmission . It can reverse memory deficits in transgenic mice with Alzheimer’s disease .
Synthesis Analysis
Physostigmine was first synthesized in 1935 by Percy L. Julian . The synthesis process involved a total of 10 steps . The synthesis of Physostigmine was a significant achievement as it was previously only available from its natural source, the Calabar bean .
Molecular Structure Analysis
Physostigmine-d3 has a molecular weight of 278.36 and a molecular formula of C15H18D3N3O2 . The average mass of Physostigmine is 275.346 Da and the monoisotopic mass is 275.163391 Da .
Chemical Reactions Analysis
Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . It effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to treat glaucoma and can cross the blood-brain barrier to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .
Physical And Chemical Properties Analysis
Physostigmine is a tertiary amine and a reversible cholinergic medication . It is rapidly absorbed through membranes and can cross the blood-brain barrier . The average mass of Physostigmine is 275.3461 and the monoisotopic mass is 275.163376931 . The chemical formula of Physostigmine is C15H21N3O2 .
科学研究应用
调节脑部疾病中的胆碱能功能:菲索司的明用于阿尔茨海默病的实验性治疗,在其中它调节脑内乙酰胆碱的释放和胆碱能功能,可能上调海马中的突触前尼古丁自受体 (De Sarno & Giacobini, 1989)。
对睡眠模式的影响:已经表明它会影响睡眠模式,在非快速眼动睡眠期间静脉注射可以诱导快速眼动睡眠,表明在调节皮层觉醒机制中发挥作用 (Sitaram 等人,1976)。
过量治疗中的风险:在三环类抗抑郁药过量治疗的背景下,菲索司的明给药与心搏停止等并发症有关 (Pentel & Peterson, 1980)。
用于脑成像的放射性标记:已经探索了用碳-11 进行放射性标记,以通过正电子发射断层扫描研究脑中的乙酰胆碱酯酶活性,从而增强对神经系统疾病的理解 (Bonnot-lours 等人,1993)。
缓释系统的开发:将菲索司的明封装在聚合物微粒中以缓释的研究为有机磷中毒病例的治疗选择提供了潜力 (Chaw 等人,2003)。
电生理影响:关于菲索司的明对人类事件相关电位的影响的研究表明,胆碱能作用在记忆过程中具有重要意义,这与认知障碍的背景相关 (Hammond 等人,1987)。
生物合成和化学合成:对菲索司的明生物合成和化学合成的研究提供了对其独特的吡咯并吲哚骨架的见解,这对其有效的生物活性至关重要 (Liu 等人,2014)。
药代动力学特征:在缓释系统中菲索司的明药代动力学特征的研究表明,消除了半衰期和曲线下面积的增加,这对于临床应用很重要 (Tan 等人,2006)。
亚细胞分布:对菲索司的明在大脑亚细胞部分中分布的研究突出了其在细胞区室中的快速积累,影响线粒体等细胞器的生理功能 (King & Somani, 1987)。
治疗用途和毒性:菲索司的明的治疗用途范围、作用机制和毒性特征已得到广泛审查,尤其是在阿尔茨海默病和有机磷中毒的背景下 (Somani & Dube, 1989)。
作用机制
Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, Physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
安全和危害
Physostigmine-d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with adverse effects such as hypersalivation, nausea, vomiting, seizures, symptomatic bradycardia, and ventricular fibrillation . It should be avoided in patients with QRS prolongation on EKG, and caution should be used in patients with a history of coronary artery disease and overdoses with QRS prolonging medications .
属性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-RMLXDGKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What was the purpose of synthesizing Physostigmine-d3?
A1: The abstract states that the synthesis of both 10R-(+) and 10S-(-)-Physostigmine-d3 (1-methyl-d3) was part of a broader effort to develop molecular probes for the U.S. Army Medical Institute of Chemical Defense. [] These probes are likely intended to help elucidate the mechanisms of action of chemical threat agents. While the specific role of Physostigmine-d3 isn't detailed, its deuterated form suggests it could be used as an internal standard in analytical techniques or as a tool to study the metabolism and pharmacokinetics of Physostigmine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


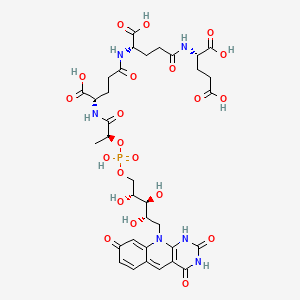

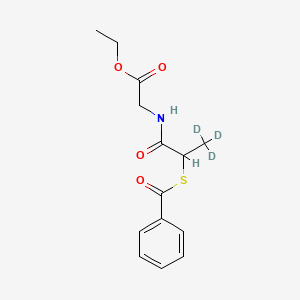
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
